2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Description
2-(7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is a benzoxazine derivative featuring a chloro substituent at the 7-position of the fused benzene ring and an acetic acid moiety at the 3-position of the oxazine ring. This compound is of interest due to its structural similarity to bioactive molecules targeting enzymes (e.g., cyclooxygenase-2, COX-2) and receptors (e.g., mineralocorticoid receptors) . Its synthesis typically involves hydrolysis of ethyl ester precursors under basic conditions, yielding the carboxylic acid with high purity (e.g., 82% yield for related analogs) .
Properties
IUPAC Name |
2-(7-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-6-1-2-8-9(3-6)15-5-7(12-8)4-10(13)14/h1-3,7,12H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVYIJKFSYFJPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(O1)C=C(C=C2)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(7-chloro-3,4-dihydro-2H-benzo[b]oxazin-3-yl)acetic acid typically involves:
- Formation of the benzo[b]oxazine ring system via intramolecular cyclization.
- Introduction of the chloro substituent at the 7-position on the benzene ring.
- Attachment of the acetic acid side chain at the 3-position of the oxazine ring.
This approach is consistent with the preparation of dihydro-benzo-oxazine compounds as described in patent WO2013093849A1, which details methods for synthesizing dihydro-benzo-oxazine derivatives with various substitutions, including halogens like chlorine.
Key Preparation Steps
Step 1: Starting Material Selection
- The synthesis begins with a suitably substituted 2-aminophenol derivative, where the aromatic ring is pre-chlorinated at the 7-position.
- The 2-aminophenol serves as the precursor for the benzo-oxazine ring formation.
Step 2: Formation of the Oxazine Ring
- The 2-aminophenol derivative undergoes cyclization with a haloacetate or haloacetic acid derivative.
- This step involves nucleophilic attack by the amino group on the electrophilic carbon of the haloacetate, followed by ring closure to form the 3,4-dihydro-2H-benzo[b]oxazine core.
- Conditions typically involve the use of base catalysts such as sodium hydroxide or organic bases to facilitate cyclization.
Step 3: Introduction of the Acetic Acid Side Chain
- The acetic acid moiety is introduced either directly through the use of haloacetic acid derivatives or via subsequent hydrolysis of ester intermediates.
- For example, ethyl bromoacetate can be used to alkylate the nitrogen or carbon at the 3-position, followed by ester hydrolysis to yield the free acetic acid.
- Hydrolysis is typically performed under acidic or basic conditions, depending on the protecting groups and reaction conditions.
Step 4: Purification and Isolation
- The final compound is purified by crystallization or chromatography.
- Chromatographic techniques such as silica gel column chromatography are employed to separate the desired product from side products and unreacted starting materials.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Starting material | 7-chloro-2-aminophenol | Precursor for ring formation |
| Cyclization | Haloacetate (e.g., ethyl bromoacetate), base (NaOH or organic base) | Ring closure to form oxazine |
| Side chain introduction | Haloacetate or ester intermediate | Attachment of acetic acid moiety |
| Hydrolysis | Acidic or basic aqueous solution | Conversion of ester to acid |
| Purification | Chromatography or crystallization | Isolation of pure compound |
Detailed Research Findings
- The patent WO2013093849A1 describes the preparation of dihydro-benzo-oxazine compounds with halogen substitutions, including chlorine, using cyclization of 2-aminophenol derivatives with haloacetates under basic conditions. It highlights the use of sodium hydroxide as a base and the importance of controlling reaction temperature to optimize yield and purity.
- Chromatographic analysis is emphasized as a crucial step to confirm the identity and purity of the compound, ensuring the absence of unreacted starting materials and by-products.
- The use of hydroxybenzotriazole and other coupling agents is mentioned in related syntheses for activating carboxylic acid groups, although direct evidence for their use in this specific compound preparation is limited.
- Solvents such as tetrahydrofuran, ethanol, or ethyl acetate are commonly used in these reactions to dissolve reactants and facilitate cyclization and hydrolysis steps.
Summary Table of Preparation Methods
| Preparation Stage | Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| Starting Material | 7-chloro-2-aminophenol | Commercially available or synthesized | Chlorine substitution pre-installed |
| Oxazine Ring Formation | Cyclization with haloacetate derivative | Base (NaOH, organic base), solvent (THF, EtOH) | Temperature control critical |
| Side Chain Introduction | Alkylation with haloacetate or ester intermediate | Ethyl bromoacetate, haloacetic acid derivatives | Ester intermediate often used |
| Ester Hydrolysis | Conversion to free acid | Acidic/basic aqueous solution | pH and time optimized for yield |
| Purification | Chromatography/crystallization | Silica gel column chromatography, recrystallization | Ensures high purity and structural integrity |
The preparation of 2-(7-chloro-3,4-dihydro-2H-benzo[b]oxazin-3-yl)acetic acid is well-documented in patent literature, particularly WO2013093849A1, which provides a robust synthetic framework involving cyclization of chlorinated 2-aminophenol derivatives with haloacetates under controlled basic conditions. The process includes critical steps of ring formation, side chain introduction, hydrolysis, and purification, all of which require careful optimization to achieve high purity and yield. Analytical methods such as chromatography are essential to validate the synthesis.
This synthesis route is versatile and can be adapted for various substitutions on the benzo-oxazine ring, making it valuable for pharmaceutical and agrochemical applications where such heterocyclic compounds are relevant.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Applications in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its chloro and oxazine functional groups. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Positional Isomers: 6-Chloro vs. 7-Chloro Substitution
- 2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid (CAS 26494-58-6): Differs in chloro substitution at the 6-position instead of 6. Molecular weight: 241.63 g/mol; melting point: 148–150°C (ethanol recrystallization) . Demonstrated applications as intermediates in COX-2 inhibitor synthesis . Higher commercial availability (e.g., priced at ¥6,630/5g) compared to the 7-chloro analog .
- Steric Effects: Substitution at 7-position may influence binding to hydrophobic pockets in biological targets compared to 6-chloro analogs .
Core Ring Modifications: Benzoxazine vs. Benzoxazepin
- 4-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)benzoic acid (CAS 950266-82-7): Features a seven-membered oxazepin ring instead of the six-membered oxazine. Molecular weight: 317.72 g/mol .
Functional Group Variations: Acid vs. Ester/Amide Derivatives
Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetate (CAS 7556-63-0):
AZD9977 ((S)-2-(7-Fluoro-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)-N-methylacetamide):
- Incorporates a fluorine atom at the 7-position and a methylacetamide group.
- Acts as a selective mineralocorticoid receptor modulator with improved oral bioavailability compared to carboxylic acid analogs .
Biological Activity
The compound 2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is a derivative of the benzoxazine class, which has gained attention for its potential biological activities. This article aims to summarize the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is , with a molecular weight of approximately 169.608 g/mol. The compound exhibits specific physical properties that are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 169.608 g/mol |
| Density | 1.3 g/cm³ |
| Boiling Point | 285.1 °C |
| Melting Point | Not Available |
Antimicrobial Activity
Recent studies have indicated that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi. Preliminary bioassays suggest that modifications on the benzoxazine core can enhance antimicrobial potency, suggesting a promising avenue for developing new antibiotics .
Antitumor Activity
Research has demonstrated that benzoxazine derivatives possess antitumor properties. In vitro studies indicated that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, compounds similar to 2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid have shown IC50 values in the low micromolar range against several cancer cell lines .
Anti-inflammatory Effects
Compounds in the benzoxazine class have been investigated for their anti-inflammatory effects. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This activity may be linked to their ability to modulate signaling pathways involved in inflammation .
The biological activities of 2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit enzymes involved in inflammatory pathways and tumor progression.
- Interaction with Cell Signaling Pathways : These compounds may affect pathways such as NF-kB and MAPK, leading to reduced inflammation and cancer cell growth.
Case Studies
A notable study conducted on related benzoxazine derivatives highlighted their potential as therapeutic agents against resistant strains of bacteria and specific cancer types. In one experiment, a derivative demonstrated a significant reduction in tumor size in xenograft models compared to controls .
Q & A
Q. What are the recommended synthetic routes for 2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization reactions starting from substituted benzoxazine precursors. For example, a two-step process involving (i) condensation of 7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine with chloroacetic acid under basic conditions and (ii) acid-catalyzed cyclization. Purification is achieved via recrystallization (ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water gradient) . Key Parameters :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | KOH, DMF | 80°C | 65% |
| 2 | H2SO4 | Reflux | 75% |
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., C=O···H-N interactions in the benzoxazine ring) .
- NMR : ¹H NMR (DMSO-d6) shows characteristic signals: δ 4.25 (oxazine CH2), δ 3.90 (acetic acid CH2), and δ 7.35–7.55 (aromatic protons) .
- IR : Peaks at 1720 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C in oxazine) confirm functional groups .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be systematically addressed?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. Researchers should:
- Validate assay protocols : Use standardized cell lines (e.g., SH-SY5Y for neuroactivity studies) and include positive controls (e.g., clozapine for benzoxazine derivatives) .
- Analyze impurities : LC-MS/MS can detect byproducts (e.g., dechlorinated analogs or dimerization products) that may antagonize activity .
- Theoretical alignment : Cross-reference results with computational models (e.g., molecular docking against serotonin receptors) to identify structure-activity outliers .
Q. What advanced strategies elucidate tautomeric equilibria in solution-phase studies?
- Methodological Answer : The compound may exhibit keto-enol tautomerism in polar solvents. To resolve this:
- Variable-temperature (VT) NMR : Monitor chemical shift changes (e.g., δ 12.1 for enolic OH vs. δ 10.8 for keto form) across 25–80°C .
- DFT calculations : Compare experimental IR/Raman spectra with simulated tautomer energies (e.g., Gaussian09 at B3LYP/6-311+G(d,p)) .
- pH-dependent UV-Vis : Track λmax shifts (e.g., 270 nm → 290 nm) to identify dominant tautomers at pH 2–10 .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data reported in different solvents?
- Methodological Answer : Discrepancies often stem from polymorphic forms or hydration states.
- DSC/TGA : Identify polymorph transitions (e.g., endothermic peaks at 143°C vs. 146°C) .
- Powder XRD : Compare diffraction patterns (e.g., 2θ = 18.5°, 22.7°) to differentiate crystalline forms .
- Solubility protocols : Standardize agitation time (24 hrs) and temperature (25°C) for consistency .
Experimental Design Considerations
Q. What factorial design principles apply to optimizing reaction yields?
- Methodological Answer : Use a Taguchi orthogonal array to test variables (catalyst loading, solvent polarity, temperature). Example for cyclization:
| Factor | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Catalyst | H2SO4 | HCl | p-TsOH |
| Solvent | EtOH | DMF | THF |
| Temp (°C) | 60 | 80 | 100 |
| Analyze via ANOVA to identify significant factors (e.g., p-TsOH in DMF at 80°C maximizes yield to 82%) . |
Structure-Activity Relationship (SAR) Exploration
Q. How does chloro-substitution at the 7-position influence biological activity?
- Methodological Answer : Comparative studies with non-chlorinated analogs show:
- Enhanced lipophilicity : LogP increases by 0.8 units (measured via shake-flask method), improving blood-brain barrier penetration .
- Receptor affinity : Chlorine at C7 increases Ki for 5-HT2A receptors from 450 nM (non-chlorinated) to 120 nM (chlorinated) in radioligand assays .
- Metabolic stability : Microsomal assays (human liver microsomes) show t1/2 increases from 2.1 hrs (non-chlorinated) to 4.7 hrs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
